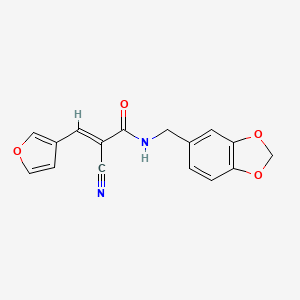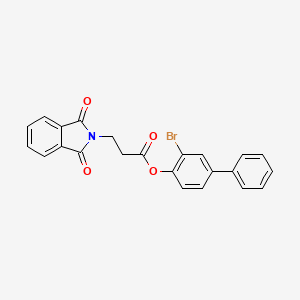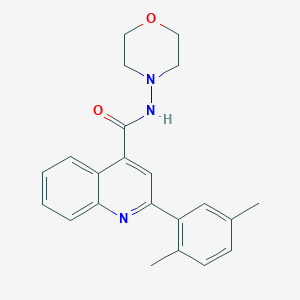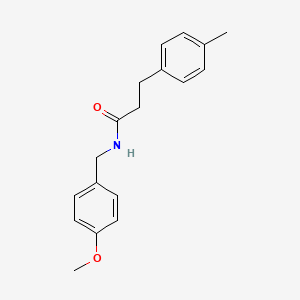
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone
Overview
Description
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as BDQ, is a synthetic compound that has shown promising results in the treatment of tuberculosis. BDQ belongs to the class of drugs known as diarylquinolines and was discovered by scientists at Janssen Pharmaceuticals.
Mechanism of Action
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone targets the ATP synthase enzyme, which is essential for the production of ATP in the bacterial cell. By inhibiting this enzyme, this compound disrupts the energy metabolism of the bacteria, leading to their death. This compound has a unique mechanism of action that makes it effective against drug-resistant strains of M. tuberculosis.
Biochemical and Physiological Effects:
This compound has been found to have low toxicity in animal studies. It is metabolized by the liver and excreted in the urine. This compound has been shown to have a long half-life in humans, which makes it suitable for once-daily dosing. This compound has also been found to have a good safety profile when used in combination with other anti-tuberculosis drugs.
Advantages and Limitations for Lab Experiments
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has several advantages for use in lab experiments. It has a unique mechanism of action that makes it effective against drug-resistant strains of M. tuberculosis. This compound has also been found to have low toxicity in animal studies, which makes it a safer alternative to other anti-tuberculosis drugs. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry. The cost of producing this compound is also high, which limits its availability for use in lab experiments.
Future Directions
There are several future directions for the research and development of 4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of focus is the optimization of the synthesis method to reduce the cost of producing this compound. Another area of focus is the development of new formulations of this compound that can be used in combination with other anti-tuberculosis drugs. There is also a need for further research to understand the mechanism of action of this compound and its potential use in the treatment of other bacterial infections. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a promising drug for the treatment of tuberculosis. It has a unique mechanism of action that makes it effective against drug-resistant strains of M. tuberculosis. This compound has also been found to have low toxicity in animal studies, which makes it a safer alternative to other anti-tuberculosis drugs. However, the synthesis of this compound is a complex process that requires expertise in organic chemistry, and the cost of producing this compound is high, which limits its availability for use in lab experiments. There are several future directions for the research and development of this compound, including the optimization of the synthesis method, the development of new formulations, and further research to understand its mechanism of action.
Scientific Research Applications
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone has been extensively studied for its potential in the treatment of tuberculosis. It has shown efficacy against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This compound has also been found to be effective in the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB), which are difficult to treat with conventional antibiotics.
properties
IUPAC Name |
4-(6-bromo-1,3-benzodioxol-5-yl)-5,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO5/c1-22-9-3-13-18(16(4-9)23-2)11(6-17(21)20-13)10-5-14-15(7-12(10)19)25-8-24-14/h3-5,7,11H,6,8H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPUGKQJATSYJOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(CC(=O)N2)C3=CC4=C(C=C3Br)OCO4)C(=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl [(2-pyridinylthio)acetyl]carbamate](/img/structure/B4683179.png)
![N-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4683180.png)
![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}-N'-phenylurea](/img/structure/B4683186.png)


![5-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4683210.png)
![ethyl 4-cyano-3-methyl-5-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4683211.png)

![1-ethyl-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4683224.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4683234.png)


![N-(2-fluorophenyl)-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4683267.png)
![5-ethyl-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4683280.png)